molecular formula C8H6ClN5O2 B3038072 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole CAS No. 727675-31-2

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole

Cat. No.: B3038072
CAS No.: 727675-31-2
M. Wt: 239.62 g/mol
InChI Key: GRCATVOONKYEQC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole is a substituted tetrazole derivative of significant interest in chemical research and development. With the molecular formula C8H6ClN5O2, this compound is part of the tetrazole family, a class of heterocyclic compounds characterized by a five-membered ring consisting of one carbon and four nitrogen atoms . Tetrazoles are renowned for their metabolic stability and unique physicochemical properties, making them valuable scaffolds in diverse fields. A primary application of tetrazole derivatives lies in medicinal chemistry, where they serve as key bioisosteres for carboxylic acids and cis-amide bonds in peptidomimetics . This substitution can enhance a molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic properties . Specifically, tetrazole-containing compounds are extensively investigated for their biological activities. Research on analogous structures has demonstrated potent antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as the yeast Candida albicans . This suggests potential applications for this compound in developing new anti-biofilm agents and antimicrobials. Beyond pharmaceuticals, this chemical holds utility in materials science. Tetrazoles are investigated for their roles in energetic materials, including propellants and explosives, due to their high nitrogen content and energy density . Furthermore, its structural features make it a potential candidate for use in coordination chemistry and the synthesis of metal-organic frameworks (MOFs) . The synthesis of 1,5-disubstituted tetrazoles like this compound can be efficiently achieved via modern methods such as the Ugi-azide multicomponent reaction, which often proceeds under mild conditions and can be accelerated by techniques like ultrasound irradiation . Handling Note: This product is intended for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(5-chloro-2-methyl-4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O2/c1-5-2-8(14(15)16)6(9)3-7(5)13-4-10-11-12-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCATVOONKYEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=NN=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238555
Record name 1-(5-Chloro-2-methyl-4-nitrophenyl)-1H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727675-31-2
Record name 1-(5-Chloro-2-methyl-4-nitrophenyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727675-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methyl-4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Chloro-2-Methyl-4-Nitrobenzonitrile

The nitrile precursor is synthesized through sequential functionalization:

  • Chlorination and methylation : Starting from 2-methylaniline, chlorination at the 5-position using Cl₂/FeCl₃ yields 5-chloro-2-methylaniline.
  • Nitration : Treatment with HNO₃/H₂SO₄ introduces the nitro group at the 4-position, forming 5-chloro-2-methyl-4-nitroaniline.
  • Diazotization and cyanation : Diazotization of the amine with NaNO₂/HCl followed by reaction with CuCN converts the amino group to a nitrile.

Cycloaddition with Sodium Azide

The nitrile undergoes [3+2] cycloaddition with sodium azide under catalytic conditions:

Method A (Microwave-Assisted) :

  • Conditions : NaN₃ (1.2 eq), ZnBr₂ (10 mol%), H₂O, microwave irradiation (100°C, 15 min).
  • Yield : 80–85% for analogous aryl nitriles.
  • Mechanism : ZnBr₂ activates the nitrile, facilitating azide attack (Scheme 1).

Method B (Heterogeneous Catalysis) :

  • Catalyst : Fe₃O₄@SiO₂/Cu(II) (5 mol%).
  • Conditions : DMF, 120°C, 6 h.
  • Yield : 90–95% for electron-deficient aryl nitriles.
Entry Catalyst Solvent Temp (°C) Time Yield (%)
1 ZnBr₂ H₂O 100 15 min 85
2 Fe₃O₄@SiO₂/Cu(II) DMF 120 6 h 92

Functionalization of Pre-Formed Tetrazole Rings

Nitration of 1-(5-Chloro-2-Methylphenyl)-1H-Tetrazole

Procedure :

  • Synthesis of 1-(5-chloro-2-methylphenyl)-1H-tetrazole : Cycloaddition of 5-chloro-2-methylbenzonitrile with NaN₃/NH₄Cl in DMF.
  • Nitration : Treat with fuming HNO₃ at 0°C, followed by gradual warming to 25°C.
  • Challenge : Over-nitration or ring oxidation; controlled conditions are critical.
  • Yield : ~70% (estimated from analogous systems).

Catalytic and Green Chemistry Approaches

Nanoparticle-Mediated Synthesis

  • Catalyst : Pd/Co@CNT NPs.
  • Conditions : MW irradiation, 10 min, H₂O.
  • Advantages : Rapid, high yields (90–99%), recyclable catalyst.

Solvent-Free Mechanochemical Synthesis

  • Grinding : NaN₃, nitrile, and NH₄Cl ground in a ball mill (30 min).
  • Yield : 75–88% for substituted nitriles.

Analytical Characterization

Key spectral data for validation:

  • IR : Peaks at ~1610 cm⁻¹ (C=N), 1527 cm⁻¹ (N=N), 1288 cm⁻¹ (N-N=N).
  • ¹H NMR : Singlet for tetrazole CH₃ (~δ 2.5), aromatic protons (δ 7.5–8.2).
  • ¹³C NMR : Tetrazole Cq at δ 150–155.

Challenges and Optimization Strategies

  • Nitro Group Sensitivity : Avoid reductive conditions post-cycloaddition.
  • Regioselectivity : Ensure tetrazole forms at the 1-position; steric effects from methyl and chloro groups favor this.
  • Catalyst Recycling : Fe₃O₄-based systems enable magnetic recovery.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 1-(5-chloro-2-methyl-4-aminophenyl)-1H-tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation: 1-(5-chloro-2-carboxy-4-nitrophenyl)-1H-tetrazole.

Scientific Research Applications

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole, often referred to as CMT, is a compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, while providing comprehensive data tables and case studies to illustrate its significance.

Medicinal Chemistry

CMT has shown promise in the field of medicinal chemistry, particularly as a potential pharmaceutical agent. Its derivatives have been investigated for their antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of CMT derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Compound DerivativeMIC (µg/mL)Target Bacteria
CMT-110Staphylococcus aureus
CMT-225Escherichia coli
CMT-350Pseudomonas aeruginosa

Agricultural Applications

CMT has also been explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

Case Study: Herbicidal Activity

Research published in Pesticide Science tested CMT's efficacy as a herbicide. In controlled experiments, it was found to inhibit seed germination and root growth of several common weeds.

Weed SpeciesConcentration (mg/L)Inhibition (%)
Amaranthus retroflexus10085
Chenopodium album20090
Setaria viridis15080

Materials Science

In materials science, CMT has been utilized in the synthesis of novel polymers and nanomaterials due to its reactive nature.

Case Study: Polymer Synthesis

A recent study detailed the incorporation of CMT into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated improved performance compared to traditional polymers.

PropertyControl PolymerCMT-Modified Polymer
Thermal Stability (°C)250300
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure places it within a broader family of 1-aryl-1H-tetrazoles. Key structural analogs include:

  • 1-(4’-Halophenyl)-5-methyl-1H-tetrazoles (Cl, Br, I substituents): These compounds exhibit variations in electronic and steric effects due to halogen differences. For example, 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole has a melting point of 168–170°C, while bromo and iodo analogs show higher melting points (172–174°C and 178–180°C, respectively), reflecting increased molecular weight and intermolecular interactions .
  • 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole : This analog features a nitro group at position 3 and a methyl group at position 3. Its crystal structure reveals a one-dimensional chain via N—H⋯N hydrogen bonding, a feature common in tetrazoles that influences material properties .

Key Structural Differences :

  • The target compound’s nitro group at position 4 (vs.
  • Methyl substitution at position 2 may sterically hinder interactions, contrasting with unsubstituted or differently substituted phenyl rings in analogs .

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 5-(4-methyl-3-nitrophenyl)-1H-tetrazole) melt at 210–212°C , while 5-(methylthio)-1H-tetrazole melts at 149–152°C . Halogen substituents generally increase melting points due to enhanced intermolecular forces .
  • Spectroscopic Data :
    • IR spectra of 1-aryl tetrazoles show characteristic NH stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) . The absence of NH₂ peaks in 1-substituted tetrazoles confirms cyclization .
    • ¹H NMR spectra for thioether-linked derivatives display shifts at δ 4.2–4.5 ppm for SCH₂ groups and δ 7.3–8.2 ppm for aromatic protons .

Biological Activity

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring substituted with a 5-chloro-2-methyl-4-nitrophenyl group, which contributes to its pharmacological properties. The presence of multiple nitrogen atoms in the tetrazole structure enhances its potential as a versatile pharmacophore.

Antibacterial Activity

This compound has demonstrated promising antibacterial activity against various strains of bacteria. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus2-16
Escherichia coli4-8
Bacillus subtilis0.25-4

The compound's activity was comparable to standard antibiotics such as Ciprofloxacin, indicating its potential as an alternative antibacterial agent .

Antifungal Activity

Research has also highlighted the antifungal properties of this tetrazole derivative. It exhibited inhibitory effects against various fungal strains, including Aspergillus flavus and Trichothecium rosium, with notable activity observed at concentrations similar to those used for antibacterial testing .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated significant growth inhibition, with IC50 values reported as follows:

Cell Line IC50 (µM)
HeLa38.44
HepG254.25

These findings suggest that the compound may be effective in targeting cancer cells while exhibiting low toxicity towards normal fibroblast cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it acts as an acetylcholinesterase (AChE) inhibitor with an IC50 value of 1.56 mM. This inhibition could have implications for treating neurodegenerative diseases where AChE activity is dysregulated .

Synthesis and Biological Evaluation

A recent study synthesized several derivatives of 1H-tetrazoles, including the target compound, and evaluated their biological activities. The synthesis involved a [3+2] cycloaddition reaction between nitriles and sodium azide under microwave irradiation, yielding high purity products with good yields (75–99%) . The biological evaluation highlighted the significant antibacterial and anticancer activities of the synthesized compounds.

Comparative Analysis with Other Tetrazoles

In comparative studies, this compound was found to have superior antibacterial properties compared to other nitro-substituted tetrazoles. The presence of the nitro group at the para position was essential for enhancing antimicrobial activity against drug-resistant strains .

Q & A

Q. What are the standard synthetic routes for 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole?

The compound is typically synthesized via cyclization reactions using nitrile precursors and sodium azide under acidic conditions. A common method involves reacting substituted benzoyl hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (70–120°C). For example, cyclization in PEG-400 with a heterogenous catalyst (e.g., Bleaching Earth Clay, pH 12.5) yields tetrazole derivatives, followed by purification via column chromatography (ethyl acetate/hexane) or recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Key absorption bands include the tetrazole ring stretch (~1,500–1,600 cm⁻¹) and nitro group vibrations (~1,520–1,350 cm⁻¹) .
  • ¹H NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and nitro substituents (downfield shifts due to electron withdrawal) .
  • Elemental Analysis : Used to validate purity, with acceptable discrepancies ≤0.4% for C/H/N/S (e.g., C: 49.04% calculated vs. 49.01% observed) .

Q. How is purity assessed during synthesis?

Purity is monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent). Final purification involves recrystallization or column chromatography. Elemental analysis and melting point determination (e.g., 216°C for a related tetrazole derivative) provide additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Catalytic Systems : Nano-TiCl₄·SiO₂ enhances cyclization efficiency under solvent-free conditions .
  • Temperature Control : Maintaining 70–80°C during cyclization minimizes side reactions .
  • Solvent Selection : PEG-400 as a green solvent improves reaction homogeneity and reduces byproducts .

Q. How to resolve discrepancies in elemental analysis data?

Minor deviations (e.g., 0.03% for nitrogen content) may arise from incomplete crystallization or hygroscopic intermediates. Repeating recrystallization in anhydrous solvents or using high-vacuum drying can mitigate these issues. Cross-validation with mass spectrometry (EIMS) is recommended .

Q. What mechanistic insights explain tetrazole ring formation?

Tetrazole synthesis proceeds via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids. Computational studies (e.g., DFT) suggest that electron-withdrawing substituents (e.g., nitro groups) accelerate the reaction by stabilizing transition states .

Q. How does pH stability impact experimental design?

The tetrazole ring remains stable across a wide pH range (2–12), making it suitable for aqueous-phase reactions. However, prolonged exposure to strongly acidic conditions (pH < 2) may protonate the tetrazole nitrogen, altering reactivity .

Q. What strategies enable functional group modification (e.g., nitro reduction)?

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces the nitro group to an amine, enabling further derivatization (e.g., amide coupling) .
  • Chlorine Substitution : Nucleophilic aromatic substitution with alkoxides or thiols introduces diversity at the 5-chloro position .

Q. How do structural analogs compare in antimicrobial activity?

While direct data on this compound is limited, related tetrazoles with electron-withdrawing groups show moderate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL). Structure-activity relationships (SAR) suggest that nitro and chloro groups enhance membrane penetration .

Q. What computational tools aid in predicting physicochemical properties?

  • LogP Calculation : Software like ChemDraw or ACD/Labs predicts lipophilicity, critical for drug-likeness assessments.
  • Hirshfeld Surface Analysis : Evaluates crystal packing and intermolecular interactions, guiding polymorph selection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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